molecular formula C23H25N3 B165292 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone CAS No. 125948-64-3

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Cat. No. B165292
M. Wt: 343.5 g/mol
InChI Key: YGBCLRRWZQSURU-LYBHJNIJSA-N
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Description

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is a chemical compound with the molecular formula C23H25N3 . It has a molecular weight of 343.46 . The compound appears as a yellow crystalline powder .


Molecular Structure Analysis

The linear formula of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is (C2H5)2NC6H4CH=NN(C6H5)2 . This indicates that the compound contains a diethylamino group attached to a benzaldehyde, which is further connected to a diphenylhydrazone group.


Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone has a melting point of 92-95 °C . Its boiling point is estimated to be 468.73°C . The compound has a density of 1.1665 (rough estimate) and a refractive index of 1.6270 (estimate) .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEAB) acts as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo. This inhibition can influence ethanol metabolism, as demonstrated in studies with mice where DEAB administration led to increased blood acetaldehyde concentrations and decreased plasma acetate levels, similar to the effects of disulfiram. Notably, DEAB does not affect the mixed function oxidase activity as measured by antipyrine clearance (Mahmoud et al., 1993).

Alkylation Reactions

DEAB participates in unique alkylation reactions. For instance, 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde are alkylated at specific sites, resulting in the formation of iminium salts. These salts are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates, as elucidated through crystal structure analysis (Froschauer et al., 2013).

Corrosion Inhibition

In the field of materials science, DEAB derivatives like 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) have been explored for their corrosion inhibition properties. Studies on aged 18 Ni 250 grade maraging steel in phosphoric acid solution revealed that DEABT effectively inhibits corrosion, adhering to the Langmuir adsorption isotherm model and demonstrating mixed-type inhibition behavior (Poornima et al., 2011).

Electrophotography and Charge Transport

DEAB-based compounds are utilized in electrophotography as carrier transport materials. Their synthesis and application in this field highlight their role in improving charge transport efficiency in various polymer matrices (Zhaobin, 1999); (Hirao et al., 1993).

Photorefractive Properties

DEAB demonstrates notable photorefractive effects when used in certain polymer composites. For example, its incorporation into liquid crystal polymers significantly enhances the photorefractive properties, making it useful in applications like two-beam coupling experiments (Sasaki et al., 1997).

Safety And Hazards

The compound is classified as a warning under the GHS system . It can cause eye, skin, and respiratory tract irritation . Safety measures include avoiding inhalation, ingestion, and contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCLRRWZQSURU-LYBHJNIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzaldehyde diphenylhydrazone

CAS RN

68189-23-1
Record name Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(diethylamino)benzaldehyde diphenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Follonier - 1998 - research-collection.ethz.ch
Light-induced refractive index changes are of prime interest in designing alloptical interconnects for local networks at near infrared wavelengths. Because of its complete reversibility …
Number of citations: 0 www.research-collection.ethz.ch
J Mizuguchi, G Giller, E Baeriswyl - Journal of applied physics, 1994 - pubs.aip.org
Three crystal modifications I, II, and III are known to exist for 1,4‐dithioketo‐3,6‐diphenyl‐pyrrolo‐[3,4‐c]‐pyrrole (DTPP; blue pigment). Among these, only modification III exhibits an …
Number of citations: 43 pubs.aip.org
H Xu, M Shi, H Chen, M Wang… - Chinese journal of polymer …, 2005 - World Scientific
The photoconductivities of a series of novel polyacetylene derivatives (PAs) serving as charge generation materials in the single-layered photoreceptors were investigated using …
Number of citations: 3 www.worldscientific.com

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